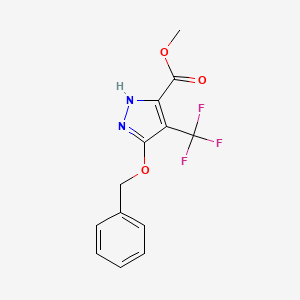
1,1'-Bicyclohexyl, 4,4'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bicyclohexyl, 4,4’-dimethyl- is an organic compound with the molecular formula C14H26. It is a derivative of bicyclohexyl, where two cyclohexane rings are connected by a single bond, and each ring has a methyl group attached at the 4-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bicyclohexyl, 4,4’-dimethyl- typically involves the hydrogenation of biphenyl derivatives. One common method is the catalytic hydrogenation of 4,4’-dimethylbiphenyl using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:
4,4’-Dimethylbiphenyl+H2Pd or Pt1,1’-Bicyclohexyl, 4,4’-dimethyl-
Industrial Production Methods
In industrial settings, the production of 1,1’-Bicyclohexyl, 4,4’-dimethyl- is often carried out in large-scale reactors equipped with hydrogenation facilities. The process involves the continuous feeding of 4,4’-dimethylbiphenyl and hydrogen gas into the reactor, where the catalyst facilitates the hydrogenation reaction. The product is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bicyclohexyl, 4,4’-dimethyl- undergoes various chemical reactions, including:
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Bicyclohexyl, 4,4’-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrogenation and catalytic processes.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-Bicyclohexyl, 4,4’-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s non-polar nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, its stability and resistance to oxidation make it a suitable candidate for various chemical reactions and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bicyclohexyl: Lacks the methyl groups at the 4-position, making it less hydrophobic and less stable compared to 1,1’-Bicyclohexyl, 4,4’-dimethyl-.
4,4’-Dimethylbiphenyl: Contains aromatic rings instead of cyclohexane rings, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Bicyclohexyl, 4,4’-dimethyl- is unique due to its combination of stability, hydrophobicity, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
54823-98-2 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
CGJFYDPGFFFGHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


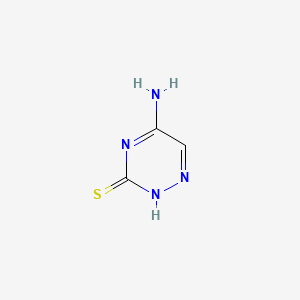
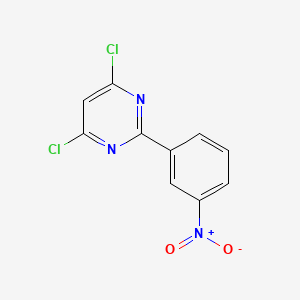



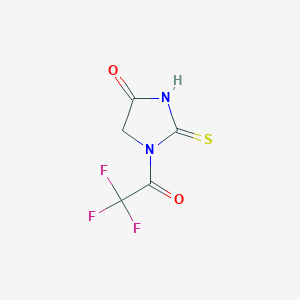
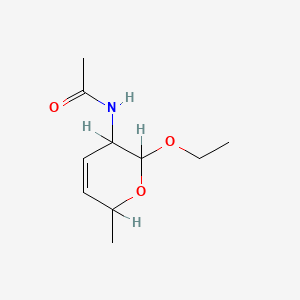
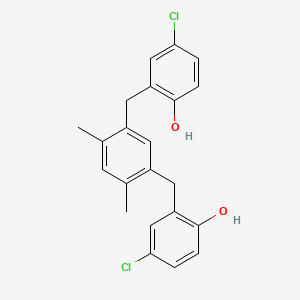
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
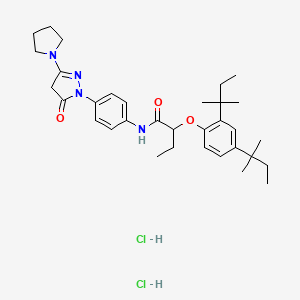

![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)
